molecular formula C9H9NO3S B2845221 2-(4-Methoxybenzenesulfonyl)acetonitrile CAS No. 132276-87-0

2-(4-Methoxybenzenesulfonyl)acetonitrile

Cat. No.: B2845221
CAS No.: 132276-87-0
M. Wt: 211.24
InChI Key: WSKDIKKGBGYFLB-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzenesulfonyl)acetonitrile is an organic compound with the molecular formula C9H9NO3S. It is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a sulfonyl group and an acetonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzenesulfonyl)acetonitrile typically involves the reaction of 4-methoxybenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Methoxybenzenesulfonyl chloride+AcetonitrileThis compound\text{4-Methoxybenzenesulfonyl chloride} + \text{Acetonitrile} \rightarrow \text{this compound} 4-Methoxybenzenesulfonyl chloride+Acetonitrile→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzenesulfonyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-(4-Methoxybenzenesulfonyl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzenesulfonyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the nitrile group can undergo hydrolysis to form carboxylic acids, while the sulfonyl group can engage in sulfonation reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylbenzenesulfonyl)acetonitrile: Similar structure but with a methyl group instead of a methoxy group.

    2-(4-Chlorobenzenesulfonyl)acetonitrile: Contains a chlorine atom instead of a methoxy group.

    2-(4-Nitrobenzenesulfonyl)acetonitrile: Features a nitro group in place of the methoxy group.

Uniqueness

2-(4-Methoxybenzenesulfonyl)acetonitrile is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological studies.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-13-8-2-4-9(5-3-8)14(11,12)7-6-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKDIKKGBGYFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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